

Technical Overview: Physicochemical Properties of tert-Butyl 2-((5-bromopentyl)oxy)acetate

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Compound of Interest

Compound Name: *tert-Butyl 2-((5-bromopentyl)oxy)acetate*

Cat. No.: *B14766449*

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This document provides a concise technical summary of the key physicochemical properties of **tert-Butyl 2-((5-bromopentyl)oxy)acetate**, a compound relevant to professionals in the fields of chemical research and pharmaceutical development. The data herein is presented to support laboratory and developmental applications.

Molecular Identity and Properties

The fundamental molecular characteristics of **tert-Butyl 2-((5-bromopentyl)oxy)acetate** are summarized below. These properties are foundational for its application in chemical synthesis and analysis.

Property	Value
Molecular Formula	C ₁₁ H ₂₁ BrO ₃
Molecular Weight	281.19 g/mol
IUPAC Name	tert-butyl 2-((5-bromopentyl)oxy)acetate

Compound Structure and Calculation Workflow

The molecular weight of a compound is derived from its constituent elements and their isotopic abundances. The workflow for determining the molecular weight of **tert-Butyl 2-((5-bromopentyl)oxy)acetate** is a standard procedure based on its chemical formula.

Diagram: Molecular Weight Calculation Logic

The following diagram illustrates the logical flow for calculating the molecular weight from the compound's formula.

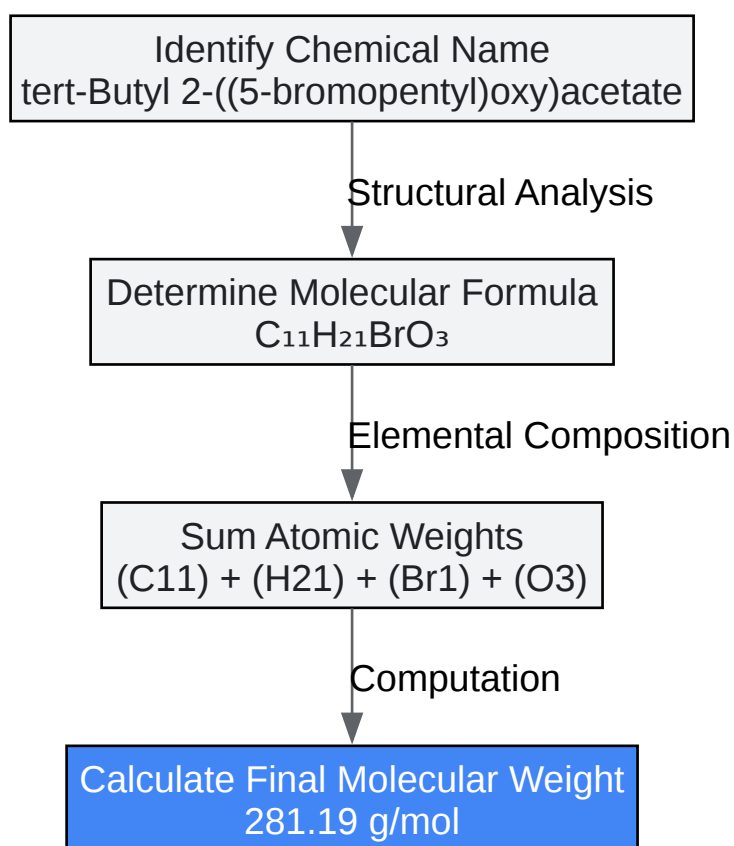


Diagram 1: Molecular Weight Calculation Workflow

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Caption: Workflow for molecular weight determination.

This guide serves as a foundational reference for researchers. No experimental protocols are detailed as the core data is based on established chemical principles and formulaic calculations.

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